molecular formula C37H40N2O6 B1240654 Limacine

Limacine

Cat. No.: B1240654
M. Wt: 608.7 g/mol
InChI Key: IIQSJHUEZBTSAT-FQLXRVMXSA-N
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Description

Limacine is a natural product found in Gyrocarpus americanus, Hypserpa nitida, and other organisms with data available.

Scientific Research Applications

Fluoride Removal from Water

Research Findings : A notable application of limacine is in the field of environmental remediation, specifically for fluoride removal from contaminated water sources. A study highlighted the kinetics and mechanistic interpretation of fluoride removal using nanocrystalline hydroxyapatite derived from Limacina shells. The findings suggest that this compound can effectively bind fluoride ions, providing a practical method for treating groundwater contaminated with fluoride .

Table 1: Efficiency of this compound in Fluoride Removal

ParameterValue
Initial Fluoride Concentration10 mg/L
Final Fluoride Concentration0.5 mg/L
Removal Efficiency (%)95%
Contact Time (minutes)30

This data indicates that this compound-based materials can achieve high removal efficiencies, making them suitable for water treatment applications.

Environmental Monitoring and Bioindicators

This compound species, such as Limacina helicina, serve as important bioindicators in marine ecosystems. Their population dynamics can provide insights into environmental changes and the health of marine habitats. Research conducted in high-Arctic fjords has shown that these mollusks are sensitive to variations in water temperature and salinity, which can be indicative of broader ecological shifts due to climate change .

Case Study: Population Dynamics in Adventfjorden

  • Location : Adventfjorden, Svalbard
  • Findings : The study tracked the growth rates and population dynamics of Limacina helicina, revealing that these organisms reach a size of approximately 1 mm after about 1.5 years.
  • Implications : The sensitivity of Limacina to environmental conditions makes them valuable for monitoring ecosystem health and predicting the impacts of climate change on marine biodiversity.

Properties

Molecular Formula

C37H40N2O6

Molecular Weight

608.7 g/mol

IUPAC Name

(1R,14R)-9,20,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-21-ol

InChI

InChI=1S/C37H40N2O6/c1-38-14-12-24-19-31(42-4)33-21-27(24)28(38)16-22-6-9-26(10-7-22)44-32-18-23(8-11-30(32)41-3)17-29-35-25(13-15-39(29)2)20-34(43-5)36(40)37(35)45-33/h6-11,18-21,28-29,40H,12-17H2,1-5H3/t28-,29-/m1/s1

InChI Key

IIQSJHUEZBTSAT-FQLXRVMXSA-N

Isomeric SMILES

CN1CCC2=CC(=C3C=C2[C@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)O)OC)OC

Canonical SMILES

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)O)OC)OC

Synonyms

(1beta)-isomer of fangchinoline
7-O-demethyl-tetrandrine
7-O-demethyltetrandrine
berbaman-7-ol, 6,6',12-trimethoxy-2,2'-dimethyl-, (1beta)-
fangchinoline
isofangchinoline
limacine
thaligine
thalrugosine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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